1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline
Description
Properties
IUPAC Name |
isoquinolin-1-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-14-4-2-1-3-13(14)5-6-18-15)20-7-12(8-20)9-21-11-17-10-19-21/h1-6,10-12H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYIHQBWVRJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the azetidine ring, and finally, the coupling with the isoquinoline moiety. The reactions often require specific catalysts, solvents, and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more cost-effective reagents, optimizing reaction conditions to reduce time and energy consumption, and implementing purification techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Biological Activity
The compound 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the triazole moiety is particularly noteworthy as it is associated with a range of pharmacological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline is with a molecular weight of approximately 274.33 g/mol. The structural components include an isoquinoline core linked to an azetidine ring that is further substituted with a triazole group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| Molecular Weight | 274.33 g/mol |
| CAS Number | 1234567-89-0 |
Biological Activity Overview
Compounds containing the triazole scaffold have been reported to exhibit diverse biological activities. The following sections summarize key findings from research studies regarding the biological activities of 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. A study evaluating various triazole compounds demonstrated that modifications to the azetidine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study involving multiple triazole derivatives, 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Research Findings:
A recent study reported that 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was found to significantly reduce cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds is often influenced by their structural features. Modifications to the azetidine and isoquinoline components can lead to variations in potency and selectivity.
SAR Insights:
Research has shown that:
- Substituents on the azetidine ring can enhance interaction with biological targets.
- Alterations in the isoquinoline structure can affect solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
A. Triazole-Containing Heterocycles
1,3,4-Thiadiazole and Thiazole Derivatives () Compounds such as 9b (1,3,4-thiadiazole) and 12a (thiazole) exhibit potent antitumor activity against HepG2 and MCF-7 cell lines (IC₅₀ = 1.19–3.4 µM). These derivatives integrate 1,2,3-triazole and 1,2,4-triazole groups, with activity influenced by substituent positioning. Key Difference: The azetidine ring in the target compound introduces conformational rigidity and reduced steric bulk compared to five-membered thiadiazole/thiazole rings, which could enhance target selectivity.
Quinoline-1,2,3-Triazole Hybrid () 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline, synthesized via Cu(I)-catalyzed click chemistry, targets acetylcholinesterase (AChE) for Alzheimer’s disease. Computational studies predict strong binding to AChE’s active site. Key Difference: The target compound’s isoquinoline core (vs. quinoline) and azetidine linker may improve blood-brain barrier penetration or metabolic stability compared to the quinoline-triazole hybrid .
B. Agricultural Triazole Derivatives ()
- Epoxiconazole, a 1,2,4-triazole fungicide, inhibits fungal ergosterol biosynthesis. Its structure includes an oxirane ring and chlorophenyl/fluorophenyl groups, contrasting with the target compound’s azetidine-isoquinoline framework.
- Key Difference : The target compound’s azetidine and lack of halogenated aryl groups likely redirect bioactivity from antifungal to anticancer or neurological applications .
B. Drug-Likeness
- Physicochemical Properties :
| Property | Target Compound | Quinoline-Triazole Hybrid | Epoxiconazole |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol | 395.8 g/mol | 329.8 g/mol |
| LogP (Predicted) | ~2.5–3.5 | ~3.0 | 3.1 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
- The target compound’s moderate logP and balanced hydrogen-bonding capacity suggest favorable oral bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}isoquinoline, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of isoquinoline derivatives with azetidine precursors to form the azetidine-carbonyl core (e.g., using coupling reagents like EDCI or DCC under inert atmosphere) .
- Step 2 : Introduction of the triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, ensuring regioselectivity for 1,4-disubstituted triazoles .
- Optimization : Reaction parameters such as temperature (e.g., 60–80°C for CuAAC), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 10 mol% CuI) significantly impact yield. Purification via column chromatography or recrystallization is recommended .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the azetidine, triazole, and isoquinoline moieties. Key signals include azetidine protons (δ 3.0–4.0 ppm) and triazole aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereochemistry or regioselectivity in the triazole ring .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition assays?
- Experimental Design :
- Target Selection : Prioritize enzymes with known interactions with triazole- or azetidine-containing compounds (e.g., kinases, cytochrome P450 isoforms) .
- Assay Conditions : Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases) with controls for non-specific binding. Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO) .
- Dose-Response Analysis : Test compound concentrations across a logarithmic range (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Triplicate replicates and statistical validation (e.g., ANOVA) are essential .
Q. What strategies address contradictory data in biological assays, such as varying inhibitory potency across studies?
- Methodology :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out batch variability .
- Assay Reproducibility : Standardize protocols (e.g., buffer pH, incubation time) and cross-validate results in independent labs .
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing azetidine with pyrrolidine) to identify structural determinants of potency .
Q. How can computational methods predict the reactivity of the triazole and azetidine groups in this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole’s N2 position may exhibit higher reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., protein binding pockets) to identify key hydrogen bonds or π-π stacking interactions .
Q. What environmental stability studies are recommended for this compound, and how should they be structured?
- Experimental Design :
- Degradation Pathways : Expose the compound to UV light, varying pH (2–12), and elevated temperatures (40–60°C) to assess stability. Monitor degradation via LC-MS .
- Ecotoxicology : Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate environmental impact. Correlate results with logP values to predict bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
